REACTION_SMILES
|
[Br:1][c:2]1[c:3]([O:12][CH3:13])[cH:4][c:5]([CH2:10][OH:11])[cH:6][c:7]1[O:8][CH3:9].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Cl-:21].[Cl:23][CH:24]([Cl:25])[CH3:26].[Li:19][CH3:20].[NH4+:22].[O:14]1[CH2:15][CH2:18][CH2:17][CH2:16]1>>[Br:1][c:2]1[c:3]([O:12][CH3:13])[cH:4][c:5]([CH:10]([OH:11])[CH3:15])[cH:6][c:7]1[O:8][CH3:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(CO)cc(OC)c1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C(C)O)cc(OC)c1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |